molecular formula C18H19N3O4 B5667921 3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide

3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide

Cat. No.: B5667921
M. Wt: 341.4 g/mol
InChI Key: SRGUYWDYFTUMFY-UHFFFAOYSA-N
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Description

3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide is an organic compound with a complex structure, featuring a morpholine ring, a nitro group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The formation of the benzamide core by reacting a carboxylic acid derivative with an amine.

    Morpholine Introduction: The attachment of the morpholine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(4-morpholin-4-ylphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and binding properties.

    4-nitro-N-(4-morpholin-4-ylphenyl)benzamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

Uniqueness

3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the morpholine ring, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-13-12-14(2-7-17(13)21(23)24)18(22)19-15-3-5-16(6-4-15)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUYWDYFTUMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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